molecular formula C7H5Cl2F3INO B12311062 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B12311062
M. Wt: 373.92 g/mol
InChI Key: QWMLTSIFTSRNPU-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoromethoxy group, which is often associated with enhanced biological activity and stability in various chemical environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of aniline derivatives, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Agrochemicals: The compound’s stability and reactivity make it suitable for use in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-(trifluoromethoxy)aniline
  • 5-Chloro-2-iodo-4-(trifluoromethoxy)aniline
  • 2-Fluoro-5-(trifluoromethoxy)aniline

Uniqueness

5-Chloro-4-iodo-2-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C7H5Cl2F3INO

Molecular Weight

373.92 g/mol

IUPAC Name

5-chloro-4-iodo-2-(trifluoromethoxy)aniline;hydrochloride

InChI

InChI=1S/C7H4ClF3INO.ClH/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11;/h1-2H,13H2;1H

InChI Key

QWMLTSIFTSRNPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)OC(F)(F)F)N.Cl

Origin of Product

United States

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